

# Application Notes: Synthesis and Thermal Analysis of N-Phenylmaleimide-Styrene Copolymers

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Compound of Interest		
Compound Name:	N-Phenylmaleimide	
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#### Introduction

**N-Phenylmaleimide** (NPMI) and its copolymers are widely utilized as heat-resistant modifiers in the polymer industry, enhancing the thermal properties of materials used in automotive parts, home appliances, and electronics.[1][2] The incorporation of the rigid **N-phenylmaleimide** structure into polymer chains restricts molecular motion, thereby increasing the glass transition temperature (Tg) and overall thermal stability.[1][3] This document provides detailed protocols for the synthesis of **N-Phenylmaleimide**-styrene (P(S-co-NPMI)) copolymers via free-radical polymerization, their subsequent characterization, and thermal analysis.

The copolymerization of NPMI with styrene is a well-established method to produce materials with significantly improved thermal resistance compared to standard polystyrene.[1][4] Copolymers of styrene and N-substituted maleimides often exhibit excellent thermal stability and inherent rigidity due to the five-membered planar rings in the polymer backbone.[5][6] The thermal properties of the resulting copolymer can be tailored by adjusting the monomer feed ratio. Generally, an increased incorporation of NPMI units into the copolymer leads to a higher glass transition temperature and enhanced thermal decomposition temperatures.[4][7][8]

These application notes are designed for researchers and scientists in materials science and polymer chemistry, providing a comprehensive guide from monomer synthesis to final polymer characterization.



# Experimental Protocols Protocol 1: Synthesis of N-Phenylmaleimide (NPMI) Monomer

This protocol describes the two-step synthesis of the **N-Phenylmaleimide** monomer from maleic anhydride and aniline.[9][10]

#### Materials:

- Maleic Anhydride (98%)
- Aniline (99%)
- N,N-Dimethylformamide (DMF)
- Sodium Acetate (anhydrous)
- Acetic Anhydride
- Hydroquinone
- Methanol
- Deionized Water

#### Equipment:

- Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and condenser
- · Heating mantle with temperature controller
- Beakers, Buchner funnel, and filter paper
- Vacuum oven

#### Procedure:

Step 1: Synthesis of N-Phenylmaleamic Acid.



- o Dissolve maleic anhydride (98.1 g, 1 mol) in 500 mL of DMF in the three-neck flask.[9]
- Slowly add a solution of aniline (93.1 g, 1 mol) dissolved in 100 mL of DMF to the stirred maleic anhydride solution over 15-20 minutes.[9]
- Continue stirring the solution at room temperature for 2 hours to form N-phenylmaleamic acid.[9]
- Step 2: Cyclodehydration to N-Phenylmaleimide.
  - To the resulting clear solution, add anhydrous sodium acetate (12.0 g) as a catalyst, hydroquinone (10 g) as a polymerization inhibitor, and acetic anhydride (50 mL) as a dehydrating agent.[9]
  - Heat the mixture to 50°C in an oil bath and maintain this temperature for 2 hours to facilitate the cyclization and dehydration reaction.[9]
  - After cooling to room temperature, pour the reaction mixture into a large volume of icecold deionized water to precipitate the crude N-Phenylmaleimide.
  - Filter the precipitate using a Buchner funnel, wash thoroughly with cold deionized water, and then with a small amount of cold methanol.
  - Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure NPMI crystals.
  - Dry the purified product in a vacuum oven at 50°C for 8-12 hours.[10]

# Protocol 2: Free-Radical Copolymerization of Styrene and NPMI

This protocol details the synthesis of P(S-co-NPMI) via solution polymerization.

#### Materials:

- N-Phenylmaleimide (NPMI), synthesized as per Protocol 1
- Styrene (St), inhibitor removed by distillation under reduced pressure[11]



- Cyclohexanone (solvent)[9]
- Benzoyl Peroxide (BPO, initiator)[9]
- Methanol (non-solvent for precipitation)[9]
- Acetone

#### Equipment:

- Multi-neck reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet
- Heating mantle with a temperature controller
- Beakers, Buchner funnel, and filter paper
- Vacuum oven

#### Procedure:

- Reaction Setup:
  - In a reaction flask, dissolve NPMI (e.g., 21.7 g) and styrene (e.g., 10.4 g) in cyclohexanone (300 mL).[9] The molar ratio can be varied to achieve different copolymer compositions.
  - Stir the mixture at approximately 70-75°C for 30-40 minutes to ensure complete dissolution.[9][12]
- Polymerization:
  - Purge the system with dry nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.[9]
  - Add the initiator, BPO (e.g., 0.75 g), to the solution.[9]



 Increase the temperature to 100°C and maintain it for 4 hours under a continuous nitrogen atmosphere with constant stirring.[9]

#### Purification:

- After 4 hours, cool the reactor down to room temperature.
- Dissolve the resulting viscous solution in a minimal amount of acetone.
- Pour the polymer solution dropwise into a large excess of vigorously stirred methanol to precipitate the copolymer. This step removes unreacted monomers, initiator residues, and the solvent.[9]
- Allow the precipitate to settle, then collect the solid copolymer by filtration using a Buchner funnel.
- Wash the collected polymer with fresh methanol.
- Dry the final P(S-co-NPMI) copolymer in a vacuum oven at 60-70°C until a constant weight is achieved.

# Protocol 3: Characterization of P(S-co-NPMI) Copolymer

#### A. Structural Analysis via FTIR Spectroscopy

 Purpose: To confirm the incorporation of both styrene and NPMI monomers into the copolymer chain.

#### Procedure:

- Prepare a sample by mixing a small amount of the dried copolymer with potassium bromide (KBr) and pressing it into a thin pellet.
- Record the FTIR spectrum over a range of 4000-400 cm<sup>-1</sup>.
- Expected Peaks: Look for characteristic absorption bands:
  - ~1710 cm<sup>-1</sup>: C=O stretching of the imide group from NPMI.[13]

## Methodological & Application



- ~3000-3100 cm<sup>-1</sup>: Aromatic C-H stretching from both styrene and NPMI.[14]
- ~1500-1600 cm<sup>-1</sup>: Aromatic C=C stretching.[13]
- The disappearance of the vinyl C=C stretching peak (~1630 cm<sup>-1</sup>) from the styrene monomer indicates successful polymerization.[14]
- B. Compositional Analysis via <sup>1</sup>H NMR Spectroscopy
- Purpose: To determine the molar ratio of styrene and NPMI units in the copolymer.[15][16]
- Procedure:
  - Dissolve 10-15 mg of the copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d<sub>6</sub>).
  - Record the <sup>1</sup>H NMR spectrum.
  - Analysis: Identify the characteristic proton signals:
    - Styrene: Aromatic protons of the phenyl group appear in the range of  $\delta$  6.5-7.5 ppm.
    - NPMI: Aromatic protons of the N-phenyl group also appear in the range of δ 6.8-7.4 ppm.[3]
    - Backbone: Aliphatic protons (–CH–CH<sub>2</sub>–) of the polymer backbone appear at δ 1.5-3.5 ppm.
  - Calculation: The copolymer composition can be calculated by comparing the integrated area of the aromatic proton signals (from both monomers) to the aliphatic backbone protons. Since the aromatic signals overlap, a more precise method involves deconvolution or using the distinct backbone methine proton signal of the NPMI unit (~2.6-3.1 ppm).[3] The molar ratio is calculated using the formula:
    - Molar Ratio (St/NPMI) = [Integral(Aromatic H) / #Aromatic H per unit] / [Integral(Aliphatic H) / #Aliphatic H per unit]
- C. Molecular Weight Analysis via Gel Permeation Chromatography (GPC)



- Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[9][12]
- Procedure:
  - Dissolve the copolymer in a suitable mobile phase (e.g., Tetrahydrofuran, THF).
  - $\circ$  Filter the solution through a microfilter (e.g., 0.45  $\mu$ m) to remove any dust or insoluble particles.
  - Inject the solution into the GPC system.
  - Calibrate the system using polystyrene standards of known molecular weights.[17]
  - Analyze the resulting chromatogram to determine Mn, Mw, and PDI.

## **Protocol 4: Thermal Property Analysis**

- A. Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC)
- Purpose: To measure the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg indicates better heat resistance.[3]
- Procedure:
  - Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan and seal it.
  - Place the pan in the DSC cell alongside an empty reference pan.
  - Heating Cycle:
    - First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 250°C) at a controlled rate (e.g., 10-20°C/min) under a nitrogen atmosphere. This step removes the thermal history of the sample.[10]
    - Cooling Scan: Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).[10]
    - Second Heating Scan: Heat the sample again at the same rate as the first scan.[10]



- Analysis: Determine the Tg from the midpoint of the step transition in the heat flow curve of the second heating scan.[3]
- B. Thermal Stability via Thermogravimetric Analysis (TGA)
- Purpose: To evaluate the thermal stability and decomposition profile of the copolymer.
- Procedure:
  - Accurately weigh 10-15 mg of the dry copolymer into a TGA crucible.
  - Place the crucible in the TGA furnace.
  - Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[3]
  - Analysis: Record the weight loss of the sample as a function of temperature. Key parameters to determine are:
    - T\_onset: The initial decomposition temperature.
    - T<sub>5</sub>% or T<sub>10</sub>%: The temperature at which 5% or 10% weight loss occurs, indicating the onset of significant degradation.[7][8]
    - T\_max: The temperature of the maximum rate of decomposition, obtained from the peak of the derivative thermogravimetric (DTG) curve.

# **Data Presentation**

Quantitative data from the characterization experiments should be organized for clear comparison.

Table 1: Effect of Monomer Feed Ratio on Copolymer Properties



Sample ID	Monomer Feed Ratio (St:NPMI, molar)	NPMI in Copolymer (mol%)*	Tg (°C)[7][8]	T5% (°C)*[7][8]
PSN-1	75:25	48	202	363
PSN-2	50:50	55	208	368
PSN-3	25:75	63	215	375

<sup>\*</sup>Determined by ¹H NMR or elemental analysis. \*\*Determined by DSC. \*\*\*Temperature at 5% weight loss, determined by TGA.

Table 2: Typical Molecular Weight Data from GPC Analysis

Sample ID	Mn ( g/mol )[11][12]	Mw ( g/mol )[11][12]	PDI (Mw/Mn)[11]
PSN-1	35,000	58,000	1.66
PSN-2	39,000	65,000	1.67

| PSN-3 | 42,000 | 71,000 | 1.69 |

# **Visualizations**

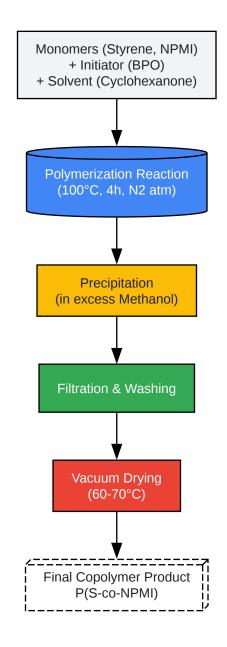
Diagrams illustrating the experimental and logical workflows.



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Caption: Workflow for the synthesis of the N-Phenylmaleimide (NPMI) monomer.

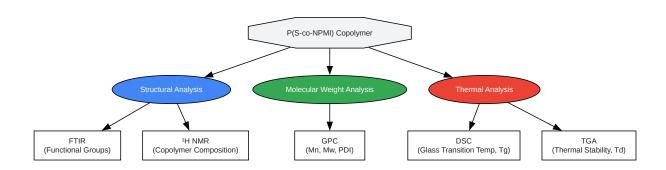




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Caption: Experimental workflow for P(S-co-NPMI) synthesis and purification.





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Caption: Logical workflow for the characterization of P(S-co-NPMI) copolymers.

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